![molecular formula C13H12N4OS B14007683 9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione CAS No. 34396-93-5](/img/structure/B14007683.png)
9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-methoxyphenylmethyl group at the 9-position and a thione group at the 6-position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 6-thiopurine.
Nucleophilic Substitution: The 4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with 6-thiopurine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. This reaction results in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding purine-6-thiol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; typically carried out in an alcohol solvent like ethanol at low temperatures.
Substitution: Nucleophiles such as thiols or amines; typically carried out in polar aprotic solvents like dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Purine-6-thiol.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
9-benzyl-3H-purine-6-thione: Similar structure but lacks the methoxy group.
9-(4-hydroxyphenyl)methyl-3H-purine-6-thione: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione is unique due to the presence of the 4-methoxyphenylmethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
34396-93-5 |
|---|---|
Fórmula molecular |
C13H12N4OS |
Peso molecular |
272.33 g/mol |
Nombre IUPAC |
9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione |
InChI |
InChI=1S/C13H12N4OS/c1-18-10-4-2-9(3-5-10)6-17-8-16-11-12(17)14-7-15-13(11)19/h2-5,7-8H,6H2,1H3,(H,14,15,19) |
Clave InChI |
WXYOAGQRCHUBOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=NC3=C2NC=NC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


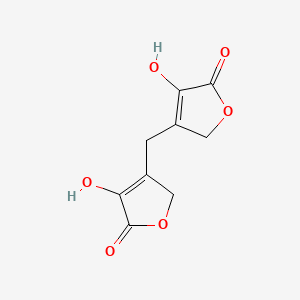

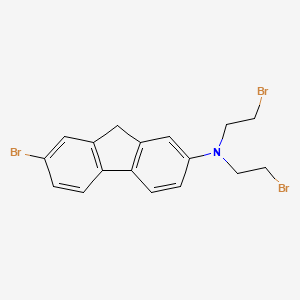
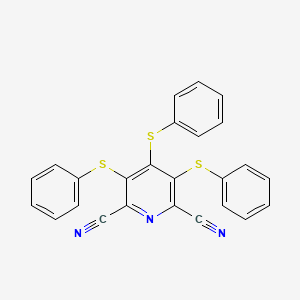
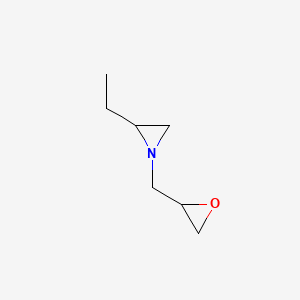
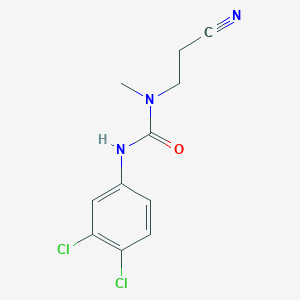
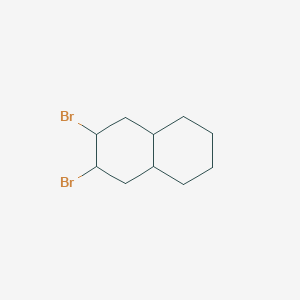
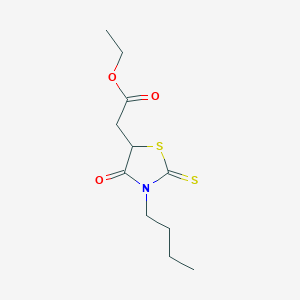
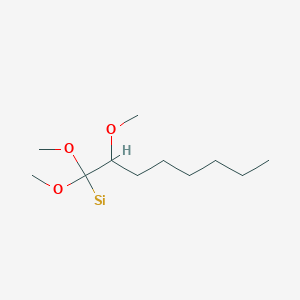
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)

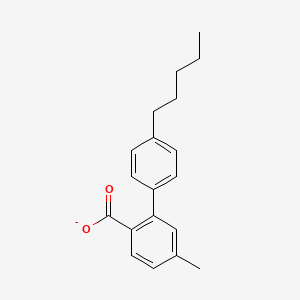
![N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine](/img/structure/B14007664.png)
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)
